molecular formula C15H11F2N5O2 B5730055 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No. B5730055
M. Wt: 331.28 g/mol
InChI Key: FRCXYJPYXGFFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-915, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to have significant effects on the central nervous system.

Mechanism of Action

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide acts as a selective negative allosteric modulator of GABAA receptors containing α5 subunits. This results in the modulation of GABAergic neurotransmission, which has been shown to play a crucial role in the regulation of anxiety, depression, and cognitive function. 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function.
Biochemical and Physiological Effects
2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have significant effects on the central nervous system, particularly in the modulation of GABAergic neurotransmission. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which is associated with improved cognitive function. 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for GABAA receptors containing α5 subunits. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide.

Future Directions

There are several potential future directions for the study of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide. One potential direction is the investigation of its therapeutic potential for the treatment of cognitive impairment associated with various neurological disorders, including Alzheimer's disease. Another potential direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves a series of chemical reactions that include the condensation of 2,6-difluorobenzoyl chloride with 2-methoxy-4-(1H-tetrazol-1-yl)aniline in the presence of potassium carbonate. The resulting product is then subjected to further reactions to form 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have significant effects on the central nervous system, particularly in the modulation of GABAergic neurotransmission. 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has been studied in animal models of various neurological disorders, including anxiety, depression, and cognitive impairment. These studies have shown promising results, suggesting that 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide may have therapeutic potential for the treatment of these disorders.

properties

IUPAC Name

2,6-difluoro-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O2/c1-24-13-7-9(22-8-18-20-21-22)5-6-12(13)19-15(23)14-10(16)3-2-4-11(14)17/h2-8H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCXYJPYXGFFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

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